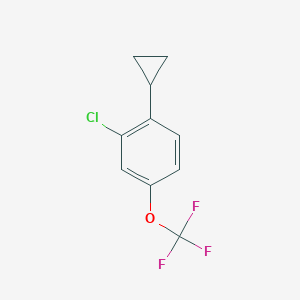
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H8ClF3O It is a derivative of benzene, featuring a chloro group, a cyclopropyl group, and a trifluoromethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-(trifluoromethoxy)benzene with cyclopropylmagnesium bromide in the presence of a catalyst such as palladium. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets. The chloro and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. The cyclopropyl group can also affect the compound’s steric and electronic properties, leading to unique biological activities.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Chloro-4-(trifluoromethoxy)benzene
- 2-Chloro-1-(cyclopropylmethoxy)-4-(trifluoromethoxy)benzene
- 1-Bromo-4-(trifluoromethoxy)benzene
Uniqueness
2-Chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene is unique due to the presence of both the cyclopropyl and trifluoromethoxy groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H8ClF3O |
|---|---|
Peso molecular |
236.62 g/mol |
Nombre IUPAC |
2-chloro-1-cyclopropyl-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H8ClF3O/c11-9-5-7(15-10(12,13)14)3-4-8(9)6-1-2-6/h3-6H,1-2H2 |
Clave InChI |
ACHMEHRXFAEVEP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=C(C=C(C=C2)OC(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















